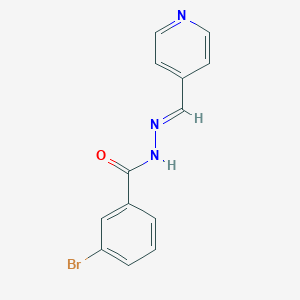

![molecular formula C16H21N3O2 B5536170 6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves Cu-catalyzed or Pd-catalyzed reactions, employing innovative approaches for the formation of the imidazo[1,2-a]pyridine core. For example, a Cu-catalyzed aerobic oxidative condition using ethyl tertiary amines as carbon sources has been reported to efficiently synthesize 3-formyl imidazo[1,2-a]pyridine derivatives, showcasing a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Similarly, palladium-catalyzed cascade reactions have been utilized to create complex imidazo[1,2-a]pyridine structures, demonstrating the versatility and efficiency of modern synthetic methods (Zhang, Zhang, & Fan, 2016).

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core is characterized by its stable N-heterocyclic carbene structure, providing a versatile platform for generating new types of stable N-heterocyclic carbenes (Alcarazo et al., 2005). This stability is crucial for its reactivity and interaction with various substituents, affecting the overall chemical properties and reactivity patterns of the molecule.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a range of chemical reactions, demonstrating their reactivity and potential for derivatization. Transition-metal-free methods have been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, highlighting the formation of C-N, C-O, and C-S bonds through a novel three-component reaction (Cao et al., 2014). Additionally, the reactivity of imidazo[1,2-a]pyridine derivatives towards electrophilic and nucleophilic substitutions has been explored, showcasing their broad applicability in organic synthesis.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in various solvents and conditions, affecting its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of "6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine" and related compounds are defined by their functional groups, reactivity towards other chemicals, and stability under different conditions. Their ability to undergo various chemical reactions, including carbonylation and aminooxygenation, is crucial for their application in creating complex molecules and exploring new reaction pathways (Lei et al., 2016).

Applications De Recherche Scientifique

Synthesis Applications :

- A study by Rao, Mai, and Song (2017) discusses the efficient synthesis of imidazo[1,2-a]pyridine derivatives under Cu-catalyzed aerobic oxidative conditions, indicating the potential of these compounds in diverse synthetic applications (Rao, Mai, & Song, 2017).

- Cheng, Peng, and Li (2010) report the synthesis of polyfunctionalized pyrrole and thiophene derivatives from imidazo[1,5-a]pyridine carbene-derived zwitterions, highlighting the versatility of imidazo[1,2-a]pyridine scaffolds in organic synthesis (Cheng, Peng, & Li, 2010).

Chemical Sensing and Fluorescence :

- Li et al. (2018) developed a novel fluorescence sensor for hydrazine based on the reaction with an imidazo[1,2-a]pyridine derivative, illustrating the compound's potential in chemical sensing (Li et al., 2018).

- Shao et al. (2011) demonstrated that certain imidazo[1,2-a]pyridine derivatives can act as efficient fluorescent probes for mercury ion detection, indicating their application in environmental monitoring and safety (Shao et al., 2011).

Medicinal Chemistry and Therapeutic Agents :

- Deep et al. (2016) reviewed the wide range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, including its use in developing anticancer, antimicrobial, antiviral, and other therapeutic agents (Deep et al., 2016).

Corrosion Inhibition :

- Saady et al. (2021) evaluated the performance of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel, highlighting an application in materials science and engineering (Saady et al., 2021).

Catalysis :

- Lei et al. (2016) reported a copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines, demonstrating the utility of these compounds in catalytic processes (Lei et al., 2016).

Biochemical Studies :

- Whelan et al. (1995) synthesized and studied tropane-3-spiro-4'(5')-imidazolines derived from imidazo[1,2-a]pyridine, indicating their relevance in biochemical research, particularly in receptor studies (Whelan et al., 1995).

Orientations Futures

The future directions for the development of imidazo[1,2-a]pyridine analogues could involve further exploration of their structure–activity relationship (SAR) and development of compounds with improved activity against various diseases . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine could play a significant role in this research .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-[3-(propoxymethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-9-21-12-13-5-7-19(10-13)16(20)14-3-4-15-17-6-8-18(15)11-14/h3-4,6,8,11,13H,2,5,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUZVNMXGXNAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CCN(C1)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(Propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)